4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol is an organic compound with the molecular formula and a molecular weight of 252.31 g/mol. This compound is characterized by its unique structure, which includes a methoxy group and a phenolic group attached to a dihydronaphthalene ring. It is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine.
4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol falls under the category of phenolic compounds and naphthalene derivatives. Its classification is significant for understanding its reactivity and potential applications in organic synthesis and medicinal chemistry.
The synthesis of 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol typically involves the following steps:
The synthesis may employ continuous flow reactors for industrial applications to enhance yield and purity. Green chemistry principles are often applied to minimize environmental impact by using eco-friendly solvents and catalysts.
The molecular structure of 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 252.31 g/mol |
CAS Number | 82524-96-7 |
Purity | >95% |
4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol can participate in several chemical reactions:
Common conditions for these reactions include controlled temperature and solvent environments to optimize yields and selectivity.
The mechanism of action of 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol involves interactions with various biological targets:
The methoxy group influences the lipophilicity of the compound, affecting its membrane permeability and bioavailability in biological systems .
The physical properties of 4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenol has several notable applications:
The dihydronaphthalene scaffold serves as a privileged structure in medicinal chemistry due to its conformational constraints and aromatic properties, which facilitate optimal interactions with biological targets such as tubulin. Regioselective functionalization of this scaffold presents significant synthetic challenges, particularly for introducing substituents at the C-5, C-6, and C-8 positions while preserving the phenol moiety. Ortho-directed metalation has emerged as a powerful strategy for achieving high regiocontrol. The lithium-halogen exchange approach enables selective bromination at the C-5 position of 6-methoxy-1-tetralone, followed by directed ortho-metalation to install hydroxyl functionality with reported yields of 69% over two steps—a substantial improvement over classical electrophilic substitution methods that typically yield below 25% [1]. This method capitalizes on the coordination between the tetralone carbonyl oxygen and organolithium bases, directing deprotonation to the adjacent ortho position [1] [10].
For phenol-containing dihydronaphthalenes, copper-catalyzed C–H aminomethylation provides efficient access to ortho-alkylated derivatives without requiring hydroxyl protection. Under solvent-free conditions with graphene oxide-supported Cu₇S₄ nanoparticles and tert-butyl hydroperoxide, free phenols undergo selective ortho-aminomethylation with N,N-dimethylbenzylamines, achieving yields of 68–89% [5]. This method demonstrates remarkable functional group tolerance, including compatibility with β-naphthols and halohydroxypyridines. The proposed mechanism involves single-electron transfer generating an iminium ion intermediate, which undergoes nucleophilic attack by the activated ortho-carbon of the phenol [5]. Alternative electrophilic aromatic substitution remains viable for electron-rich dihydronaphthalenes, where the C-6 methoxy group directs electrophiles to the C-5 and C-8 positions. However, this approach often produces regioisomeric mixtures requiring chromatographic separation, reducing overall efficiency [1] [4].
Table 1: Regioselective Functionalization Methods for Dihydronaphthalene Scaffolds
Method | Position Modified | Key Reagents/Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
Lithium-Halogen Exchange | C-5 hydroxylation | n-BuLi, B₂O₃, H₂O₂ (THF, -78°C) | 69% (2 steps) | >95% ortho-selectivity |
Copper-Catalyzed Aminomethylation | ortho to phenol | GO-Cu₇S₄NPs, TBHP, solvent-free | 68–89% | Moderate para-competition |
Electrophilic Bromination | C-5/C-8 bromination | Br₂, AcOH or NBS, CCl₄ | 40–65% | Mixed isomers |
Magnesium Amide Base | Aryl ortho-metalation | TMPMgBu (toluene/hexane, RT) | 68–86% | >90% ortho-selectivity |
The development of sterically hindered magnesium amide bases (TMPMgBu) represents a breakthrough for aryl ring functionalization in N-heterocycle-substituted dihydronaphthalenes. Conducted in non-coordinating hydrocarbon solvents like toluene/hexane mixtures at room temperature, this approach achieves ortho-metalation yields of 68–86% without competitive heterocycle deprotonation [2]. The non-coordinating solvent environment prevents THF from interfering with base coordination to the azole nitrogen, enabling selective deprotonation ortho to the directing group. Subsequent transmetalation with zinc chloride allows Negishi cross-coupling with diverse (hetero)aryl bromides under palladium catalysis, providing access to complex analogues bearing pyridyl, pyrimidyl, indolyl, thienyl, or furyl substituents in 62–96% yields [2]. This method significantly expands the chemical space accessible for structure-activity relationship studies while maintaining the essential phenol pharmacophore intact.
The construction of the critical biaryl bond between dihydronaphthalene and phenolic moieties represents the pivotal step in synthesizing 4-(6-methoxy-3,4-dihydronaphthalen-1-yl)phenol and its structural analogues. Modern catalytic cross-coupling methodologies have largely superseded classical Friedel-Crafts approaches, offering enhanced control over regioselectivity and functional group compatibility. Shapiro coupling provides a stereocontrolled route to styrenyl dihydronaphthalenes that can be subsequently hydrogenated. The optimized route commences with 6-methoxy-1-tetralone, converted to its hydrazone derivative using 2,4,6-triisopropylbenzenesulfonyl hydrazide. Vinyl lithium generation via reaction with 2 equiv n-BuLi at -78°C, followed by addition of 3,4,5-trimethoxybenzaldehyde, yields the secondary alcohol precursor to KGP413 after Dess-Martin oxidation [1]. This methodology was significantly improved by replacing the hydrazone route with a vinyl bromide intermediate generated using phosphorus tribromide. Subsequent lithium-halogen exchange and addition to Weinreb amides provided the ketone product in 23% overall yield over six steps—a dramatic improvement from the original 9-step sequence yielding merely 1% [1] [10].
Palladium-catalyzed Suzuki-Miyaura coupling offers complementary advantages for constructing unsymmetrical biaryl systems under milder conditions. The dihydronaphthalenyl triflate electrophile, generated in situ from 6-hydroxy-1-tetralone, couples efficiently with para-hydroxyphenylboronic acid using Pd(PPh₃)₄ catalyst and potassium carbonate base in toluene/ethanol solvent mixtures. This approach provides direct access to 4-(6-hydroxy-3,4-dihydronaphthalen-1-yl)phenol after deprotection, circumventing issues associated with phenol over-reactivity. Microwave-assisted Suzuki coupling further enhances efficiency, reducing reaction times from 24 hours to 15–30 minutes while maintaining yields of 75–92% [4] [8]. The aqueous compatibility of this reaction facilitates scalability while minimizing environmental impact.
Table 2: Catalytic C–C Bond Formation Strategies for Target Molecule Synthesis
Method | Catalytic System | Key Intermediate | Reaction Conditions | Yield | Advantages |
---|---|---|---|---|---|
Shapiro Coupling | n-BuLi (stoichiometric) | Vinyl bromide from tetralone | THF, -78°C to RT, 6 steps | 23% | Stereocontrol |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Dihydronaphthalenyl triflate | Toluene/EtOH/H₂O, 80°C | 75–92% | Functional group tolerance |
Microwave Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Arylboronic acid | DME/H₂O, 120°C, 15–30 min | 85–90% | Rapid, high-yielding |
Friedel-Crafts Alkylation | AlCl₃ or FeCl₃ | 1-Tetralone | CH₂Cl₂, reflux, 4–12 h | 30–55% | No prefunctionalization |
For analogues requiring carbonyl linkages between the dihydronaphthalene and aryl moieties, Pettit's benzophenone-inspired strategy provides significant advantages. The synthesis of KGP413 exemplifies this approach, where 1-(6-methoxy-3,4-dihydro-2-naphthyl)ethanone undergoes Friedel-Crafts acylation with veratrole followed by demethylation to yield the phenolic target [1]. Alternatively, palladium-catalyzed carbonylative coupling between dihydronaphthalenyl iodides and arylboronic esters under carbon monoxide atmosphere (1 atm) provides direct access to ketone-bridged analogues. These carbonyl-linked derivatives exhibit enhanced tubulin polymerization inhibition compared to their methylene-bridged counterparts, attributed to improved planarity and electronic interaction with the colchicine binding site [1] [4]. Computational analyses indicate the carbonyl group serves as a hydrogen bond acceptor with β-tubulin's Lys352 residue, stabilizing the bound conformation [1].
Transition-metal-catalyzed C–H activation represents the most atom-economical approach for late-stage diversification of dihydronaphthalene-phenol conjugates. Ruthenium(II) catalysts with N-heterocyclic carbene ligands enable ortho-arylation of the phenol component with aryl halides without requiring prior protection of the hydroxyl group. The reaction proceeds via cyclometalation, where the phenolic oxygen coordinates to the ruthenium center, directing C–H cleavage ortho to itself. This method efficiently introduces diverse substituents to the phenolic ring, including electron-withdrawing groups (fluoro, cyano) and heterocycles (pyridyl, thienyl) with yields of 65–88% [5]. The preservation of the free phenol functionality throughout this transformation eliminates deprotection steps, streamlining analogue synthesis for structure-activity relationship studies targeting improved anticancer activity.
The limited aqueous solubility of phenolic dihydronaphthalene derivatives such as 4-(6-methoxy-3,4-dihydronaphthalen-1-yl)phenol analogues (typically <1 μg/mL) presents significant challenges for pharmaceutical formulation and in vivo administration. Phosphate prodrug technology overcomes this limitation by converting the phenolic hydroxyl into a diamionic phosphate ester, enhancing water solubility by 3–4 orders of magnitude. The synthesis employs dibenzyl chlorophosphite as the phosphorylating agent under Schotten-Baumann conditions (dichloromethane/water, 0–5°C) with triethylamine as base. Subsequent catalytic hydrogenation using palladium on carbon or, alternatively, debenzylation with iodotrimethylsilane/sodium methoxide, yields the disodium phosphate salt [1] [7]. This strategy was successfully applied to dihydronaphthalene-based tubulin inhibitors KGP03 and KGP413, producing prodrugs KGP04 and KGP152 with aqueous solubilities exceeding 50 mg/mL—sufficient for intravenous administration without organic cosolvents [1].
The in vivo reconversion of phosphate prodrugs to active parent compounds relies on ubiquitous alkaline phosphatase enzymes present in plasma, liver, and intestinal membranes. Enzymatic hydrolysis follows saturation kinetics, with KGP04 demonstrating complete conversion to KGP03 within 30 minutes when incubated with human placental alkaline phosphatase [1]. This bioactivation mechanism ensures rapid release of the active compound following systemic administration. Notably, the phosphate prodrugs themselves are pharmacologically inert, evidenced by their inability to inhibit tubulin polymerization (IC₅₀ > 20 μM) in cell-free assays lacking phosphatase activity [1]. This property minimizes off-target effects during distribution to tissues with low phosphatase expression.
Table 3: Phosphate Prodrug Properties of Dihydronaphthalene Analogues
Parameter | KGP03 (Parent) | KGP04 (Prodrug) | KGP413 (Parent) | KGP152 (Prodrug) |
---|---|---|---|---|
Aqueous Solubility (mg/mL) | <0.001 | >50 | <0.001 | >50 |
Tubulin Polymerization IC₅₀ | 0.46 μM | >20 μM | 0.85 μM | >20 μM |
Cytotoxicity (MDA-MB-231) | 2.1 nM | 3.8 nM | 1.7 nM | 2.3 nM |
Log P (octanol/water) | 3.8 | -0.7 | 4.2 | -1.1 |
Plasma t½ (conversion) | N/A | <10 min | N/A | <10 min |
In vivo efficacy studies in xenograft models validate the prodrug strategy for vascular disrupting agents. Intraperitoneal administration of KGP152 (200 mg kg⁻¹) to SCID-BALB/c mice bearing MDA-MB-231-luc human breast tumors reduced bioluminescence signal by 99% within 4 hours, indicating profound tumor vascular shutdown [1]. Similarly, color Doppler ultrasound in Fischer rats with A549-luc human lung tumors demonstrated disrupted tumor blood flow following KGP04 administration (15 mg kg⁻¹). The enhanced bioavailability of the phosphate prodrugs translates to superior in vivo activity despite their intrinsic lack of tubulin-binding activity, as confirmed by the correlation between plasma concentrations of the regenerated parent compounds and pharmacodynamic effects [1] [7].
Recent advances in prodrug chemistry have expanded beyond simple phosphate esters. "Switchable" phosphate prodrugs incorporating pH-sensitive linkers between the phosphate group and phenol enable tumor-selective activation in acidic microenvironments. Additionally, amino acid ester prodrugs of dihydronaphthalene phenols show promise for oral bioavailability enhancement, leveraging peptide transporters for intestinal absorption [7]. The structural diversity achievable through these synthetic methodologies enables optimization of prodrug pharmacokinetics while maintaining the essential pharmacophore responsible for biological activity. This approach represents a critical strategy for advancing dihydronaphthalene-based vascular disrupting agents toward clinical application, particularly for combination therapies with conventional cytotoxic agents or angiogenesis inhibitors.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3